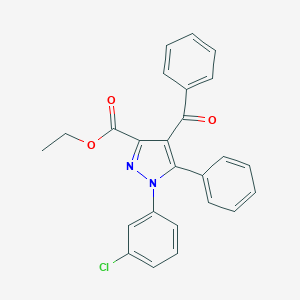
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the concentration of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate used. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit fungal cell wall synthesis, leading to the inhibition of fungal growth. In insects, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms. Therefore, researchers need to carefully consider the concentration and application method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in their experiments.
Orientations Futures
There are several future directions for the research on ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One direction is to explore the potential applications of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in other fields, such as energy storage and catalysis. Another direction is to optimize the synthesis method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to increase the yield and purity of the compound. Additionally, researchers can investigate the structure-activity relationship of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to identify more potent and selective analogs. Finally, researchers can explore the potential of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate involves the reaction between 3-chlorobenzaldehyde, ethyl acetoacetate, and phenyl hydrazine in the presence of a catalyst. The reaction proceeds through a multistep process, resulting in the formation of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. The yield of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be increased by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
Applications De Recherche Scientifique
Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. In material science, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials. In agriculture, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a pesticide due to its insecticidal and fungicidal properties.
Propriétés
Formule moléculaire |
C25H19ClN2O3 |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C25H19ClN2O3/c1-2-31-25(30)22-21(24(29)18-12-7-4-8-13-18)23(17-10-5-3-6-11-17)28(27-22)20-15-9-14-19(26)16-20/h3-16H,2H2,1H3 |
Clé InChI |
JDHMWTFDIALPNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292247.png)
![(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292257.png)
![(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292260.png)
![(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292262.png)
![(3Z)-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292263.png)
![(3Z)-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292264.png)
![4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292265.png)
![(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292267.png)